molecular formula C23H19N3O B11260814 N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260814
M. Wt: 353.4 g/mol
InChI Key: GMEQYLXEVGMZFZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine, such as phenylethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the quinoline or pyridine rings, potentially leading to the formation of dihydroquinoline or dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of dihydroquinoline or dihydropyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with the pyridine ring at a different position.

    N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Similar structure but with the pyridine ring at a different position.

    N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group at a different position.

Uniqueness

  • The specific positioning of the pyridine ring and the carboxamide group in N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide may confer unique binding properties and biological activities compared to its analogs. This uniqueness can make it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c27-23(25-14-12-17-7-2-1-3-8-17)20-15-22(18-9-6-13-24-16-18)26-21-11-5-4-10-19(20)21/h1-11,13,15-16H,12,14H2,(H,25,27)

InChI Key

GMEQYLXEVGMZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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